molecular formula C6H9ClO3S B1655128 METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE CAS No. 32371-92-9

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE

Cat. No.: B1655128
CAS No.: 32371-92-9
M. Wt: 196.65 g/mol
InChI Key: RSIHVSLHPYRNDL-UHFFFAOYSA-N
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Description

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE is a chemical compound with the molecular formula C6H9ClO3S and a molecular weight of 196.65 g/mol . It is known for its unique structure, which includes an acetylsulfanyl group and a chloro group attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE can be synthesized through the reaction of 2-chloropropanoic acid with thioacetic acid, followed by esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 3-acetylsulfanyl-2-chloro-propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, which can replace the chloro group with an azide group under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the acetylsulfanyl group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are used to reduce the ester group to an alcohol.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and corresponding reduced esters.

Scientific Research Applications

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetylsulfanyl-2-chloro-propanoate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can undergo substitution reactions, allowing the compound to modify biological molecules and alter their function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

METHYL 3-(ACETYLSULFANYL)-2-CHLOROPROPANOATE can be compared with similar compounds such as:

    Methyl 3-acetylsulfanyl-2-bromo-propanoate: Similar structure but with a bromo group instead of a chloro group.

    Methyl 3-acetylsulfanyl-2-iodo-propanoate: Similar structure but with an i

Properties

IUPAC Name

methyl 3-acetylsulfanyl-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c1-4(8)11-3-5(7)6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIHVSLHPYRNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325710
Record name METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32371-92-9
Record name NSC516386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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